molecular formula C16H11ClN2 B3132775 3-Chloro-6-(4-phenylphenyl)pyridazine CAS No. 377047-49-9

3-Chloro-6-(4-phenylphenyl)pyridazine

Cat. No.: B3132775
CAS No.: 377047-49-9
M. Wt: 266.72 g/mol
InChI Key: JCABWQZXNVRUBW-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-phenylphenyl)pyridazine is a chemical compound with the molecular formula C16H11ClN2 and a molecular weight of 266.73 g/mol . It is provided as a high-purity solid for research and development purposes. As a pyridazine derivative, this compound belongs to a class of heterocyclic structures known to be valuable intermediates in medicinal chemistry and drug discovery . Pyridazine cores are frequently explored in pharmaceutical research for their potential to improve water solubility and their presence in bioactive molecules . The 3-chloro group on the pyridazine ring is a common reactive handle, allowing this compound to serve as a key synthetic intermediate for further functionalization, such as in the construction of more complex heterocyclic systems like triazolopyridazines, which have demonstrated significant cytotoxic activity in scientific studies . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(4-phenylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-16-11-10-15(18-19-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCABWQZXNVRUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 3 Chloro 6 4 Phenylphenyl Pyridazine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For 3-Chloro-6-(4-phenylphenyl)pyridazine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyridazine (B1198779) and biphenyl (B1667301) rings.

The protons of the pyridazine ring, being part of a heteroaromatic system, are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the biphenyl group. The coupling between adjacent protons on the pyridazine ring would result in characteristic splitting patterns (doublets or multiplets) with coupling constants (J) typically in the range of 2-9 Hz.

The protons of the biphenyl moiety would also appear in the aromatic region of the spectrum. The protons on the phenyl ring directly attached to the pyridazine core will have different chemical shifts compared to the protons on the terminal phenyl ring due to the influence of the heterocyclic system. The coupling patterns (doublets, triplets, multiplets) will depend on the substitution pattern and the number of adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridazine-H 7.5 - 8.5 d, m 2 - 9
Biphenyl-H (proximal) 7.6 - 8.0 d, t, m 7 - 8
Biphenyl-H (distal) 7.3 - 7.6 d, t, m 7 - 8

Note: This is a predictive table based on data for analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom.

The carbon atoms of the pyridazine ring are expected to resonate at lower field due to the presence of the electronegative nitrogen and chlorine atoms. The carbon atom bearing the chlorine (C-Cl) would likely appear in the range of δ 150-160 ppm, while the carbon attached to the biphenyl group would also be significantly downfield.

The carbon atoms of the biphenyl group will have chemical shifts characteristic of aromatic carbons, typically in the range of δ 120-140 ppm. The quaternary carbons (those without attached protons) will generally show weaker signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridazine C-Cl 150 - 160
Pyridazine C-biphenyl 155 - 165
Pyridazine CH 120 - 135
Biphenyl C (quaternary) 135 - 145
Biphenyl CH 125 - 130

Note: This is a predictive table based on data for analogous compounds. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

COSY experiments would reveal the correlations between coupled protons, helping to identify adjacent protons within the pyridazine and biphenyl rings.

HSQC spectra would establish the direct one-bond correlations between protons and the carbons to which they are attached.

HMBC spectra would show correlations between protons and carbons that are two or three bonds away, which is invaluable for connecting the different fragments of the molecule, such as linking the biphenyl group to the correct position on the pyridazine ring.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the pyridazine and biphenyl rings.

Key expected vibrational frequencies include:

C-H stretching vibrations for the aromatic protons, typically appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic rings, which are expected in the region of 1400-1600 cm⁻¹. The presence of a double peak around 1596 cm⁻¹ is often characteristic of aromatic rings. liberty.edu

C-Cl stretching vibration , which would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Out-of-plane C-H bending vibrations , which can provide information about the substitution pattern of the aromatic rings, usually appear in the 650-900 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch > 3000
Aromatic C=C and C=N Stretch 1400 - 1600
C-Cl Stretch 600 - 800
Aromatic C-H Out-of-Plane Bend 650 - 900

Note: This is a predictive table based on data for analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the gentle transfer of ions into the gas phase.

For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The high-resolution mass measurement of this ion would allow for the determination of the exact molecular formula. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio).

Fragmentation of the molecular ion under tandem mass spectrometry (MS/MS) conditions could provide further structural information. Common fragmentation pathways for such compounds might include the loss of the chlorine atom, cleavage of the bond between the pyridazine and biphenyl rings, and fragmentation of the biphenyl moiety itself.

Computational Chemistry and Theoretical Investigations of 3 Chloro 6 4 Phenylphenyl Pyridazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. gsconlinepress.comresearchgate.net DFT has become a popular and versatile tool in computational chemistry for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. gsconlinepress.com

A crucial first step in the computational study of a molecule is the optimization of its geometry to find the most stable, lowest-energy conformation. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-31G**), the molecular structure is relaxed to a state where the net forces on all atoms are negligible. researchgate.netijsr.net This process yields precise information on bond lengths, bond angles, and dihedral angles.

For 3-Chloro-6-(4-phenylphenyl)pyridazine, a key conformational feature is the dihedral angle between the pyridazine (B1198779) ring and the adjacent phenyl ring of the biphenyl (B1667301) group. This angle determines the degree of planarity of the molecule, which can influence its electronic properties and how it packs in a solid state. The optimization process would identify the most stable rotational conformation of this biphenyl moiety.

Illustrative Geometrical Parameters: The following table presents typical bond lengths and angles for related chemical fragments, as would be determined through a DFT geometry optimization.

ParameterDescriptionTypical Value (Å or °)
C-ClBond length of the chloro group~1.74 Å
N-NBond length within the pyridazine ring~1.34 Å
C-NBond length within the pyridazine ring~1.33 Å
C-CBond length in the phenyl rings~1.39 Å
C-CBond length between the two phenyl rings~1.49 Å
C-C-NBond angle in the pyridazine ring~120°
C-C-CBond angle in the phenyl rings~120°

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sapub.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be distributed over the electron-rich pyridazine and biphenyl ring systems, while the LUMO may be localized on the pyridazine ring, influenced by the electronegative chlorine atom and nitrogen atoms.

Illustrative FMO Data: This table provides representative energy values for frontier orbitals as calculated by DFT for similar heterocyclic aromatic compounds.

OrbitalDescriptionTypical Energy (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV
ΔE (Gap)Energy gap (ELUMO - EHOMO)4.5 to 6.5 eV

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgmdpi.com The MEP surface is color-coded to represent different electrostatic potential values. Typically, red-colored regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. chemrxiv.orgresearchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) around the two nitrogen atoms of the pyridazine ring due to their lone pairs of electrons. The electronegative chlorine atom would also contribute to a region of negative potential. researchgate.net Conversely, the hydrogen atoms of the phenyl rings would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. MEP analysis is instrumental in understanding non-covalent interactions like hydrogen bonding. bhu.ac.in

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. hillsdale.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. mdpi.com

By placing the optimized structure of this compound in a simulated box of solvent molecules (e.g., water), MD simulations can track its movements and conformational flexibility. This is particularly useful for understanding the rotational dynamics around the single bond connecting the pyridazine and biphenyl systems. The simulation can reveal the preferred conformations in solution and the energy barriers for rotation, providing a more realistic model of the molecule's behavior in a biological or chemical medium than a gas-phase DFT calculation.

In the context of drug discovery, MD simulations are essential for studying how a potential drug molecule (a ligand) interacts with its biological target, typically a protein. mdpi.comuzh.ch After an initial binding pose is predicted using molecular docking, an MD simulation is performed on the protein-ligand complex. nih.govresearchgate.net

This simulation assesses the stability of the predicted binding pose over a period of nanoseconds to microseconds. researchgate.net It provides detailed information on the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the complex. researchgate.net For this compound, MD simulations could be used to model its interaction with a target kinase or other enzyme, revealing key amino acid residues involved in binding and providing a more accurate estimation of binding affinity through methods like MM/PBSA or MM/GBSA. nih.gov This dynamic view is critical for understanding the mechanism of action and for the rational design of more potent inhibitors. springernature.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the interaction between a ligand, such as this compound, and the binding site of a target protein. These predictions are crucial for understanding potential mechanisms of action and for the rational design of more potent and selective analogs.

Prediction of Binding Modes and Affinities with Biological Targets

While specific, published molecular docking studies focusing exclusively on this compound are limited, extensive research on structurally related pyridazine derivatives provides a strong foundation for predicting its biological targets and binding affinities. Pyridazine-containing compounds have been successfully docked into the active sites of a diverse range of biological targets, including kinases, bacterial enzymes, and viral proteins. researchgate.netscilit.comresearchgate.netnih.gov

For instance, various pyridazine analogs have been evaluated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for microbial survival. jpionline.org Docking studies of these analogs reveal that the pyridazine core can effectively mimic the binding of the native substrate. The this compound molecule, with its distinct structural features—a hydrogen bond-accepting pyridazine core, a lipophilic biphenyl group, and an electronegative chlorine atom—is hypothesized to bind effectively within the active sites of such targets. The large biphenyl moiety is particularly well-suited to occupy deep hydrophobic pockets, while the pyridazine nitrogen atoms can form critical hydrogen bonds.

The predicted binding affinity, often expressed as a docking score or free energy of binding (ΔG), quantifies the stability of the ligand-receptor complex. Lower energy values typically indicate more favorable binding. A hypothetical docking analysis of this compound against a target like DHFR would likely yield strong binding affinities, as illustrated in the table below, which compares it to other hypothetical analogs.

Interactive Data Table: Predicted Binding Affinities of Pyridazine Derivatives Against a Hypothetical Kinase Target Note: Data is illustrative and based on typical results for similar compound classes.

Elucidation of Ligand-Receptor Interactions at the Molecular Level

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the specific interactions between the ligand and the amino acid residues of the receptor's active site. For this compound, several key types of interactions are anticipated to govern its binding.

Hydrogen Bonding: The two nitrogen atoms within the pyridazine ring are potent hydrogen bond acceptors. nih.gov They are expected to form crucial hydrogen bonds with donor residues in the active site, such as the backbone NH groups of amino acids or the side chains of residues like lysine, arginine, or serine. This interaction is often a primary determinant of binding orientation and specificity.

Hydrophobic and van der Waals Interactions: The large, nonpolar biphenyl moiety is predicted to be a major contributor to binding affinity through extensive hydrophobic and van der Waals interactions. This group can fit into hydrophobic pockets lined with nonpolar amino acid residues (e.g., valine, leucine, isoleucine, phenylalanine), displacing water molecules and resulting in a significant entropic gain that stabilizes the complex.

π-π Stacking and CH/π Interactions: The aromatic nature of both the pyridazine and the biphenyl rings allows for favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. Furthermore, edge-to-face CH/π interactions, where a C-H bond from one aromatic ring points towards the face of another, can also contribute significantly to binding energy and specificity. nih.gov

Halogen Bonding: The chlorine atom at the 3-position of the pyridazine ring can participate in halogen bonding, acting as an electrophilic halogen that interacts with a nucleophilic partner, such as a carbonyl oxygen atom on the protein backbone.

These molecular-level interactions collectively determine the compound's affinity and selectivity for its biological target.

Table: Summary of Potential Ligand-Receptor Interactions

Interaction Type Structural Moiety Involved Potential Interacting Residues
Hydrogen Bonding Pyridazine Nitrogen Atoms Lysine, Arginine, Serine, Backbone Amides
Hydrophobic Biphenyl Group Leucine, Valine, Isoleucine, Alanine
π-π Stacking Biphenyl & Pyridazine Rings Phenylalanine, Tyrosine, Tryptophan

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel compounds and for identifying the key molecular properties that drive biological function.

Development of Predictive Models for Biological Activity

The development of a robust QSAR model for a series of compounds related to this compound involves several key steps. First, a dataset of structurally similar molecules with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. Next, a wide range of molecular descriptors—numerical values that characterize the physicochemical, electronic, and steric properties of each molecule—are calculated.

Using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates a subset of these descriptors with the observed biological activity. A typical QSAR equation might take the form:

Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The resulting model's statistical quality and predictive power are rigorously assessed through internal and external validation methods. A validated QSAR model can then be used to predict the biological activity of new, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery of lead compounds.

Identification of Key Structural Descriptors for Activity

The primary outcome of a QSAR study is the identification of the specific molecular properties, or descriptors, that are most influential in determining the biological activity of the compound series. For derivatives of this compound, several types of descriptors are likely to be critical.

Hydrophobic Descriptors: Given the prominent biphenyl group, descriptors related to lipophilicity, such as the logarithm of the octanol-water partition coefficient (LogP), are expected to be highly significant. This suggests that the compound's ability to partition into lipid environments is crucial for its activity.

Electronic Descriptors: The distribution of electrons within the molecule, influenced by the electronegative chlorine atom and the pyridazine nitrogens, is critical for ligand-receptor interactions. Descriptors such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would likely feature prominently in a QSAR model.

Steric and Topological Descriptors: The size, shape, and connectivity of the molecule are vital for ensuring a proper fit within the receptor's binding site. Descriptors like molecular weight, molar refractivity (MR), and topological indices (e.g., Kier & Hall shape indices) that quantify the molecule's bulk and branching would be important for modeling steric effects. The torsional angle between the two phenyl rings of the biphenyl group could also be a critical parameter.

Interactive Data Table: Key Structural Descriptors and Their Potential Importance Note: This table illustrates the types of descriptors relevant to the specified compound.

By identifying these key descriptors, QSAR models provide a quantitative framework for understanding how specific structural modifications can enhance the desired biological activity, guiding the rational design of new and improved therapeutic agents.

Structure Activity Relationship Sar Studies of Pyridazine Derivatives with Relevance to 3 Chloro 6 4 Phenylphenyl Pyridazine

Impact of Substituent Variation on Pyridazine (B1198779) Core Activity

The type, position, and orientation of substituents on the pyridazine heterocycle are critical determinants of biological activity. The electron-deficient character at the C3 and C6 positions, in particular, can be leveraged to modulate the properties of attached functional groups.

Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. chemrxiv.org Placing a halogen, such as chlorine, at the C3 position of the pyridazine ring significantly impacts its electronic profile. The pyridazine ring itself is electron-withdrawing, and the addition of an electronegative chlorine atom further enhances this effect at the C3 position. blumberginstitute.org This modification can influence the molecule's interaction with target proteins through several mechanisms:

Altered Acidity/Basicity: The electron-withdrawing nature of the chlorine atom can affect the pKa of nearby functional groups.

Direct Binding Interactions: The chlorine atom can participate in specific non-covalent interactions, most notably halogen bonding, with electron-rich pockets in a biological target. semanticscholar.orgnih.gov

Research on related heterocyclic compounds has shown that installing a carbon-halogen bond is a vital step for enabling subsequent bond-forming reactions, which is essential for diversifying candidate compounds in SAR studies. chemrxiv.org

Large, hydrophobic aryl groups substituted at the C6 position of the pyridazine core play a significant role in defining the compound's activity and selectivity. The 4-phenylphenyl (biphenyl) group in 3-Chloro-6-(4-phenylphenyl)pyridazine is a bulky, rigid substituent that can engage in several key interactions:

Hydrophobic Interactions: The biphenyl (B1667301) moiety can fit into large hydrophobic pockets within a protein's binding site, contributing significantly to binding affinity.

π-π Stacking: The aromatic rings provide surfaces for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. The pyridazine ring itself, with its high dipole moment, also subtends π-π stacking interactions. nih.gov

Conformational Restriction: The biphenyl group helps to orient the molecule within the binding site, potentially locking it into a bioactive conformation.

Studies on other pyridazine derivatives have demonstrated the critical nature of aryl substituents. For instance, in a series of pyridazine-4-R-acetophenone bioisosteres, the nature of the substituent on the para-position of the acetophenone moiety had a significant effect on biological activity. mdpi.com Similarly, for certain pyrazolyl-picolinic acid derivatives, the position of substituents on the phenyl ring was found to be directly related to their inhibitory activity. mdpi.com

The specific arrangement of substituents on the pyridazine ring, or positional isomerism, can lead to dramatic differences in biological activity. Even subtle changes in the substitution pattern can alter the molecule's shape, electronic distribution, and the vectors through which it interacts with its target.

A study comparing isomeric pyridazines demonstrated a clear difference in inhibitory potency between two isomers. This difference was attributed to the distinct topology presented by each molecule and potential variations in conformation at the pseudo-biphenyl junction, highlighting that the precise placement of nitrogen atoms and substituents is crucial for optimal target engagement. Another investigation into pyridazine isomers revealed that they exerted different biological effects on the germination and growth of wheat seedlings, with one isomer proving noxious while the other stimulated growth. This underscores that biological systems are highly sensitive to the specific three-dimensional structure dictated by isomeric forms.

Table 1: Effect of Positional Isomerism on Biological Activity of Pyridazine Derivatives
Isomer PairStructural DifferenceObserved Effect on ActivityPotential Rationale
Isomeric Pyridazines 44 vs. 45Different substitution topologyIsomer 44 showed significantly higher enzyme inhibitory potency. Preservation of a key H-bond acceptor and favorable conformation in isomer 44.
Isomeric Pyridazines 4 vs. 7Different arrangement of substituents from a cycloaddition reactionIsomer 4 showed a good germination rate, while isomer 7 was noxious to wheat seeds. The specific spatial arrangement of atoms in each isomer leads to distinct biological interactions.

Conformational Flexibility and its Implications for Molecular Recognition

In some cases, flexibility allows a molecule to adapt its shape to fit optimally into a binding site. However, excessive flexibility can be detrimental. For example, the glutaminase (B10826351) inhibitor BPTES, which features a flexible core, was found to have only modest inhibitory potency. Crystallography revealed that it binds in an extended form that sacrifices some key drug-target interactions.

Hydrogen Bonding and Halogen Bonding Interactions in Ligand-Target Binding

Non-covalent interactions such as hydrogen and halogen bonds are fundamental to the specificity and affinity of ligand-target binding.

Hydrogen Bonding: The pyridazine ring is an effective hydrogen bond acceptor due to its two nitrogen atoms. nih.gov This dual-acceptor capacity can be crucial for molecular recognition, sometimes allowing both heteroatoms to engage a target protein simultaneously. Because of the low basicity of the pyridazine ring, these hydrogen bonding interactions can be preserved at lower pH values compared to more basic heterocycles like pyridine.

Halogen Bonding: The chlorine atom at the C3 position can act as a halogen bond donor. A halogen bond is a non-covalent interaction where an electropositive region on the halogen (the "σ-hole") interacts with a Lewis base, such as a lone pair on an oxygen or nitrogen atom in a protein. nih.gov The strength of this interaction can be influenced by the electronic environment; electron-withdrawing groups on the ring can enhance the electropositive character of the σ-hole, thereby strengthening the halogen bond. semanticscholar.org Studies on complexes between substituted pyridines and halogenated molecules have confirmed the stability of N···I halogen bonds, providing a model for the types of interactions possible for 3-chloropyridazine (B74176) derivatives. acs.org

Table 2: Key Non-Covalent Interactions for this compound
Interaction TypeMolecular Feature InvolvedPotential Role in Binding
Hydrogen Bond (Acceptor)Nitrogen atoms of the pyridazine ringForms strong, directional interactions with H-bond donors (e.g., -NH, -OH) on the target protein. nih.gov
Halogen Bond (Donor)Chlorine atom at C3Interacts with electron-rich atoms (e.g., O, N, S) in the binding pocket. nih.gov
π-π StackingPyridazine and phenylphenyl ringsEngages with aromatic residues in the target, contributing to binding affinity.
Hydrophobic InteractionsPhenylphenyl substituentOccupies hydrophobic pockets, displacing water and increasing binding affinity.

Electronic Properties and their Correlation with Observed Activities

The electronic landscape of a molecule dictates its reactivity and the nature of its intermolecular interactions. The pyridazine ring is characterized by a significant dipole moment and electron deficiency, particularly at the C3 and C6 positions. This inherent electronic nature is further modulated by its substituents.

In the case of this compound, the key electronic features are:

An electron-deficient pyridazine core .

A strong electron-withdrawing chlorine atom at the C3 position.

A large, polarizable π-system from the phenylphenyl group at the C6 position.

This combination creates a distinct distribution of charge and electrostatic potential across the molecule. SAR studies on other heterocyclic series have shown that biological potency can correlate directly with the electron-withdrawing effect of the core. blumberginstitute.org The electron-deficient nature of the pyridazine ring can activate adjacent substituents or influence the strength of non-covalent interactions. For example, the positive electrostatic potential of the σ-hole on the chlorine atom, crucial for halogen bonding, is enhanced by the electron-withdrawing pyridazine ring to which it is attached. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to calculate and visualize these electronic properties, providing insights that can rationalize observed SAR trends. nih.gov

Exploration of Biological Activities of Pyridazine Derivatives Through in Vitro and Preclinical in Vivo Models

Anti-Amyloidogenic Activity and Mechanisms

There is currently no published research detailing the effects of 3-Chloro-6-(4-phenylphenyl)pyridazine on the formation of amyloid fibrils, a key pathological hallmark of several neurodegenerative diseases. Consequently, information regarding its potential to inhibit fibril formation, stabilize protein monomers and oligomers, or its efficacy in preclinical in vivo models of amyloid-related disorders is not available.

Antimicrobial Activity

Similarly, the antimicrobial potential of this compound has not been reported in the accessible scientific literature. There are no available studies that have investigated its efficacy against bacterial or fungal pathogens.

Anticancer Activity

The anticancer potential of various 3,6-disubstituted pyridazine (B1198779) derivatives has been a subject of scientific investigation. Studies have generally focused on evaluating their ability to inhibit the growth of cancer cells and understanding the underlying molecular mechanisms. nih.govnih.gov

Cytotoxicity Against Cancer Cell Lines (in vitro)

Comprehensive screening of pyridazine derivatives has been performed against panels of human cancer cell lines to identify compounds with potent anti-proliferative activity. nih.govresearchgate.net While broad screenings have identified certain 3,6-disubstituted pyridazines with significant growth inhibition properties against various cancer cell lines, specific cytotoxicity data for this compound is not detailed in the reviewed literature. nih.gov For instance, studies on other pyridazine derivatives have reported inhibitory concentrations (IC₅₀) in the micromolar to nanomolar range against breast, renal, and ovarian cancer cell lines. nih.gov

Mechanistic Investigations of Anticancer Action (e.g., Kinase Inhibition, JNK Pathway Modulation)

The mechanisms by which pyridazine derivatives exert their anticancer effects often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. nih.gov One of the prominent targets investigated is the c-Jun N-terminal kinase (JNK) pathway. nih.gov Inhibition of JNK1 by certain pyridazine compounds has been shown to downregulate downstream targets like c-Jun and c-Fos, leading to restored p53 activity and tumor necrosis. nih.gov

Another critical mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. nih.gov Certain 3,6-disubstituted pyridazines have been identified as potent inhibitors of CDK2, suggesting a mechanism that involves halting the cell cycle and preventing cancer cell division. nih.gov However, specific studies detailing the mechanistic action of this compound on kinase inhibition or JNK pathway modulation are not available in the reviewed scientific literature.

Preclinical in vivo Anticancer Evaluation Using Animal Models

Promising candidates from in vitro studies are often advanced to preclinical evaluation in animal models to assess their in vivo efficacy and safety. For some pyridazine derivatives, in vivo studies using models such as the Ehrlich ascites carcinoma (EAC) solid tumor model have demonstrated a reduction in tumor volume. nih.gov These studies provide crucial information on the potential therapeutic utility of the compounds. At present, specific preclinical in vivo anticancer evaluation of this compound in animal models has not been reported in the available literature.

Anti-inflammatory and Antinociceptive Activities

The pyridazine core is recognized as a valuable scaffold for the development of novel anti-inflammatory agents, with some derivatives showing reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitory Studies

The primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. nih.govnih.gov Several pyridazine and pyridazinone derivatives have been synthesized and evaluated for their ability to selectively inhibit COX-2 over COX-1, which is associated with a better safety profile. nih.govnih.gov Research has identified pyridazine-based compounds with potent COX-2 inhibitory activity, sometimes exceeding that of reference drugs like celecoxib. nih.govrsc.org These findings are often supported by molecular docking studies that predict favorable binding interactions within the COX-2 active site. rsc.org Despite the extensive research on the anti-inflammatory properties of the pyridazine class, specific experimental data on the COX or LOX inhibitory activity of this compound is not available.

Other Investigational Biological Activities

The versatile chemical structure of the pyridazine nucleus has led to its investigation across a broad spectrum of biological activities beyond anticancer and anti-inflammatory effects. Various derivatives have been explored for potential applications as antimicrobial, antifungal, antihypertensive, and corticotropin-releasing factor receptor 1 (CRF₁) antagonist agents. nih.govnih.gov However, specific reports on other investigational biological activities for this compound have not been identified in the current scientific literature.

Antihypertensive Properties

Pyridazine derivatives have been a subject of interest in the development of new antihypertensive agents. ijpsr.comiajpr.comnih.gov Studies on the hydralazine (B1673433) group of drugs, which feature a pyridazine core, have spurred the synthesis of numerous derivatives with a broad spectrum of activity on the cardiovascular system. ijpsr.comiajpr.com Preclinical in vivo models have been instrumental in evaluating the efficacy of these compounds.

A non-invasive tail-cuff method has been commonly employed to screen for antihypertensive activity in rat models. ijpsr.comresearchgate.net In these studies, newly synthesized pyridazinone derivatives have demonstrated a significant reduction in mean arterial blood pressure. iajpr.com For instance, certain 6-(substituted phenyl)-2-(substituted methyl)-4,5-dihydropyridazin-3(2H)-one derivatives and 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives showed encouraging in vivo antihypertensive activity. iajpr.comresearchgate.net

Notably, some compounds exhibited a highly significant reduction in mean arterial blood pressure, comparable to standard drugs like propranolol (B1214883) and hydralazine, albeit sometimes at higher doses. ijpsr.com The introduction of various heterocyclic rings, such as imidazole, into the 6-position of the pyridazine nucleus has also yielded compounds with potent antihypertensive action. nih.gov Specifically, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (B8775768) was found to be significantly more active than dihydralazine (B103709) in spontaneously hypertensive rats when administered orally. nih.gov These findings underscore the potential of substituted pyridazine derivatives as a valuable therapeutic intervention for the management of hypertension. ijpsr.com

Table 1: Antihypertensive Activity of Selected Pyridazine Derivatives

Compound Classification Animal Model Key Findings Reference
6-Phenyl substituted 2,3,4,5-Tetrahydro pyridazin-3-one derivatives Rat (Tail-Cuff Method) Significant reduction in mean arterial blood pressure. ijpsr.com
6-(substituted phenyl)-2-(substituted methyl)-4,5-dihydropyridazin-3(2H)-one derivatives Rat (Tail-Cuff Method) Highly significant reduction in mean arterial blood pressure. iajpr.com

Neurodegenerative Disease Research (e.g., GABA-A Receptor Ligands)

In the realm of neurodegenerative disease research, pyridazine derivatives have been investigated for their interaction with GABA-A receptors. nih.govnih.gov The GABA-A receptor is a key target for therapeutic agents aimed at modulating inhibitory neurotransmission in the central nervous system. An arylaminopyridazine derivative of GABA, SR 95103, has been identified as a selective and competitive antagonist at the GABA-A receptor site. nih.govnih.gov

In vitro studies using rat brain membranes demonstrated that SR 95103 displaces [3H]GABA with a micromolar affinity. nih.gov Furthermore, it antagonized the GABA-mediated enhancement of [3H]diazepam binding in a concentration-dependent manner, without affecting [3H]diazepam binding on its own. nih.gov Electrophysiological experiments on rat spinal ganglia showed that this compound competitively antagonized GABA-induced membrane depolarization. nih.gov

Subsequent structure-activity relationship studies led to the synthesis of derivatives with even higher affinity for the GABA-A receptor. nih.gov Compounds SR 95531 and SR 42641, which involve modifications to the pyridazine and phenyl rings of the parent compound, displaced [3H]GABA from rat brain membranes with sub-micromolar affinities. nih.gov These derivatives were also found to be specific and potent competitive antagonists at the GABA-A receptor. nih.gov The development of such ligands is of significant interest for investigating the subtypes of GABA receptors and for their potential therapeutic applications in neurological disorders. nih.gov

Table 2: Interaction of Pyridazine Derivatives with GABA-A Receptors

Compound Model System Type of Interaction Key Findings Reference
SR 95103 Rat brain membranes, Rat spinal ganglia Competitive Antagonist Displaced [3H]GABA; antagonized GABA-induced effects. nih.govnih.gov
SR 95531 Rat brain membranes Competitive Antagonist Higher affinity for GABA-A receptor than SR 95103. nih.gov

Enzyme Inhibition Studies (e.g., Phosphodiesterase, Glutaminase)

Pyridazine derivatives have demonstrated significant activity as inhibitors of various enzymes, including phosphodiesterases (PDEs) and glutaminase (B10826351), which are important targets in several pathological conditions. samipubco.comsamipubco.comacs.orgnih.gov

Phosphodiesterase Inhibition:

Phosphodiesterases are a family of enzymes that regulate intracellular levels of cyclic nucleotides, making them attractive targets for therapeutic intervention in a range of disorders. samipubco.comsamipubco.comresearchgate.net Pyridazine derivatives have been identified as inhibitors of several PDE isoenzymes, including PDE-III, PDE-IV, and PDE-V. samipubco.comsamipubco.com For instance, biphenyl (B1667301) pyridazinone derivatives have been developed as highly potent inhaled inhibitors of PDE4, which is a target for anti-inflammatory therapy in respiratory diseases like asthma and COPD. nih.gov Structure-based design has led to compounds with picomolar enzymatic potencies. nih.gov

Glutaminase Inhibition:

Glutaminase C (GAC) has emerged as a target for cancer therapy due to its role in regulating glutaminolysis, a key metabolic pathway in tumor cells. acs.org Recently, thiadiazole-pyridazine derivatives have been discovered as potent GAC inhibitors. acs.org Through the analysis of GAC X-ray crystal structures, a novel binding subpocket was identified, leading to the design and optimization of inhibitors with high activity. acs.org Further medicinal chemistry efforts on a thiadiazole-pyridazine-based series have resulted in compounds with improved oral bioavailability that demonstrate in vivo target engagement and activity in tumor xenograft models. nih.gov

Table 3: Enzyme Inhibition by Pyridazine Derivatives

Enzyme Target Class of Pyridazine Derivative Therapeutic Area Key Findings Reference
Phosphodiesterase 4 (PDE4) Biphenyl Pyridazinones Respiratory Diseases Highly potent inhaled inhibitors with picomolar enzymatic potencies. nih.gov
Glutaminase C (GAC) Thiadiazole-Pyridazines Cancer Potent inhibitors with robust activity in cellular and in vivo models. acs.orgnih.gov

Applications in Materials Science and Industrial Research

Organic Semiconductors and Optoelectronic Materials

The extended π-conjugated system of 3-Chloro-6-(4-phenylphenyl)pyridazine makes it a promising candidate for use in organic electronics. Its electronic and photophysical properties are key to its potential performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Electronic Properties and Conjugation Pathways

The electronic behavior of this compound is largely dictated by the conjugation between the electron-deficient pyridazine (B1198779) ring and the electron-rich biphenyl (B1667301) moiety. This donor-acceptor character influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. morressier.com The nitrogen atoms in the pyridazine ring lower the energy levels of the molecular orbitals, contributing to the electron-accepting nature of this part of the molecule. nih.gov Conversely, the biphenyl group acts as an electron-donating component, raising the HOMO energy level.

The conjugation pathway extends across the entire molecule, allowing for intramolecular charge transfer (ICT) upon excitation. nih.govfrontiersin.org The degree of this charge transfer is influenced by the dihedral angle between the phenyl rings of the biphenyl group and between the biphenyl unit and the pyridazine ring. A more planar conformation generally leads to better electronic communication and more significant ICT character. frontiersin.org The presence of the chlorine atom on the pyridazine ring can further modify the electronic properties through its inductive effect.

Computational studies on similar pyridazine derivatives have shown that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting pyridazine ring. nih.gov This separation of frontier molecular orbitals is a desirable characteristic for materials used in optoelectronic applications.

Table 1: Inferred Electronic Properties of this compound Based on Related Compounds

PropertyPredicted CharacteristicRationale
HOMO Energy LevelRelatively HighInfluence of the electron-donating biphenyl group.
LUMO Energy LevelRelatively LowInfluence of the electron-accepting pyridazine ring. nih.govfrontiersin.org
HOMO-LUMO Gap (ΔEH-L)SmallThe combination of donor and acceptor moieties leads to a reduced energy gap. nih.govfrontiersin.org
Intramolecular Charge TransferPresentExpected due to the donor-acceptor architecture. nih.govfrontiersin.org

Photophysical Properties (e.g., Luminescence, Absorption Characteristics)

The photophysical properties of this compound are directly related to its electronic structure. The absorption spectrum is expected to show bands corresponding to π-π* transitions within the aromatic system and ICT transitions. mdpi.com The position and intensity of these absorption bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism, which is characteristic of molecules with significant ICT character. mdpi.comsemanticscholar.org

Upon absorption of light, the molecule is promoted to an excited state. It can then relax to the ground state through radiative (fluorescence or phosphorescence) or non-radiative pathways. For many pyridazine derivatives with donor-acceptor structures, fluorescence is a significant de-excitation pathway, often exhibiting thermally activated delayed fluorescence (TADF). nih.govfrontiersin.orgmdpi.com TADF is a process that allows for the harvesting of triplet excitons, which are typically non-emissive, leading to higher internal quantum efficiencies in OLEDs. mdpi.com

The emission color of this compound would likely be in the blue to green region of the visible spectrum, depending on the specific substitution pattern and the molecular conformation. nih.gov The fluorescence quantum yield, a measure of the efficiency of the emission process, is influenced by factors such as the rigidity of the molecule and the presence of heavy atoms like chlorine, which can promote intersystem crossing to the triplet state. nih.gov

Table 2: Inferred Photophysical Properties of this compound Based on Related Compounds

PropertyPredicted CharacteristicRationale
Absorption SpectrumShows π-π* and ICT bandsTypical for conjugated donor-acceptor molecules. mdpi.com
Emission SpectrumLikely in the blue-green regionBased on studies of similar phenyl-pyridazine derivatives. nih.gov
SolvatochromismExpectedIndicative of intramolecular charge transfer. mdpi.comsemanticscholar.org
Fluorescence Quantum YieldModerate to HighDependent on molecular rigidity and substituent effects. nih.gov
Potential for TADFPossibleCommon in donor-acceptor molecules with a small singlet-triplet energy gap. nih.govfrontiersin.orgmdpi.com

Corrosion Inhibition

Heterocyclic compounds, particularly those containing nitrogen atoms, have been extensively studied as corrosion inhibitors for various metals and alloys, especially in acidic media. taylorfrancis.comekb.egresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface and form a protective barrier. derpharmachemica.com

Adsorption Mechanisms on Metal Surfaces

The corrosion inhibition properties of this compound on a metal surface, such as mild steel in an acidic environment, can be attributed to the presence of nitrogen atoms in the pyridazine ring and the π-electrons of the aromatic system. researchgate.net These features act as active centers for adsorption onto the metal surface. derpharmachemica.com

The adsorption process can occur through several mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the pyridazine ring can become protonated, leading to a positively charged species that can interact with a negatively charged metal surface (at potentials more negative than the potential of zero charge).

Chemisorption: This involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen atoms and the vacant d-orbitals of the metal atoms. bohrium.com The π-electrons of the biphenyl and pyridazine rings can also participate in this type of interaction. researchgate.net

Retro-donation: In some cases, electrons from the metal's d-orbitals can be donated back to the empty π*-orbitals of the inhibitor molecule, strengthening the adsorption bond.

The adsorption of pyridazine derivatives often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net

Protective Film Formation and Efficacy

The adsorption of this compound molecules on the metal surface leads to the formation of a protective film that isolates the metal from the corrosive environment. derpharmachemica.combohrium.com This film acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Therefore, this compound can be classified as a mixed-type inhibitor. researchgate.net

The effectiveness of the protective film depends on several factors, including the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. researchgate.net Generally, as the concentration of the inhibitor increases, the surface coverage also increases, leading to higher inhibition efficiency. researchgate.net The large size of the this compound molecule, due to the biphenyl group, would contribute to a greater surface coverage and potentially enhanced protective properties. The stability and integrity of the formed film are crucial for long-term corrosion protection. bohrium.com

Table 3: Factors Influencing the Corrosion Inhibition Efficacy of this compound

FactorEffect on Inhibition EfficacyExplanation
Inhibitor ConcentrationIncreases with increasing concentration (up to a certain limit)Greater surface coverage by the inhibitor molecules. researchgate.net
TemperatureGenerally decreases with increasing temperatureDesorption of the inhibitor from the metal surface may occur at higher temperatures. researchgate.net
Molecular StructureThe biphenyl group is expected to enhance efficacyLarger molecular size leads to better surface coverage.
Corrosive MediumEfficacy can vary depending on the acid and its concentrationThe nature of the ions in the solution can affect the adsorption process.

Future Research Directions and Translational Potential

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for pyridazine (B1198779) synthesis are well-established, the future necessitates the development of more efficient, cost-effective, and environmentally benign synthetic routes for 3-Chloro-6-(4-phenylphenyl)pyridazine and its analogs. organic-chemistry.org Current research in heterocyclic chemistry emphasizes sustainability, pointing towards several key areas for future exploration.

Key Research Objectives:

Metal-Free Catalysis: A significant push is being made to replace traditional metal-catalyzed reactions with metal-free alternatives, which reduces cost and environmental impact. organic-chemistry.org Future studies could focus on developing aza-Diels-Alder reactions or other cycloaddition strategies that avoid heavy metal catalysts for the synthesis of the this compound core. organic-chemistry.org

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel (one-pot reactions) improves efficiency by minimizing purification steps and reducing solvent waste. researchgate.net Research could target the development of a one-pot protocol starting from simple precursors to construct the substituted pyridazine ring system.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could enable safer handling of hazardous reagents and facilitate large-scale production for further studies.

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. Investigating microwave-assisted protocols for key steps in the synthesis of this compound could enhance the efficiency of library generation for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies for Pyridazine Derivatives

MethodologyTraditional ApproachFuture Sustainable Approach
Catalysis Often relies on palladium or other heavy metal catalysts.Focus on metal-free catalysis, organocatalysis. organic-chemistry.org
Efficiency Multi-step synthesis with intermediate isolation and purification.One-pot reactions and telescopic synthesis to reduce steps. researchgate.net
Solvent Use High volumes of conventional organic solvents.Use of greener solvents, solvent-free reactions, or flow chemistry systems.
Energy Input Conventional heating (oil baths, heating mantles).Microwave irradiation, ultrasonic energy to improve efficiency.

Advancements in Spectroscopic and Structural Analysis Techniques

Thorough characterization is fundamental to understanding the properties and behavior of this compound. While standard techniques like NMR, IR, and mass spectrometry are routinely used, future research can leverage more advanced analytical methods for a more complete picture. mdpi.combendola.com

Future Analytical Directions:

Advanced NMR Spectroscopy: Employing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of proton and carbon signals, which is crucial for confirming the structure of complex derivatives. Solid-state NMR could also be used to study the compound in its solid form.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unequivocal determination of the elemental composition of the parent molecule and its metabolites or degradation products. mdpi.com

Single-Crystal X-ray Diffraction: Obtaining a single crystal of this compound would allow for the definitive determination of its three-dimensional structure. mdpi.comresearchgate.net This information is invaluable for understanding intermolecular interactions in the solid state and for validating computational models. researchgate.net

Chiroptical Spectroscopy: If chiral derivatives of this compound are synthesized, techniques like Circular Dichroism (CD) spectroscopy will be essential for determining their absolute stereochemistry and studying their interactions with chiral biological targets.

Refined Computational Modeling and Predictive Algorithms

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, thereby saving time and resources. researchgate.net For this compound, refined computational modeling can provide deep insights into its structure, reactivity, and potential biological activity. nih.gov

Areas for Computational Investigation:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including optimized molecular geometry, electronic structure (HOMO-LUMO energies), and spectroscopic parameters (NMR, IR spectra), which can be compared with experimental data for validation. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs of this compound with measured biological activity is available, QSAR models can be developed. These models establish a mathematical relationship between chemical structure and biological activity, enabling the prediction of the potency of new, unsynthesized compounds.

Molecular Docking and Dynamics: To explore its therapeutic potential, molecular docking simulations can predict how this compound binds to the active sites of various protein targets, such as kinases or proteases. mdpi.com Subsequent molecular dynamics simulations can then be used to assess the stability of the predicted protein-ligand complex over time.

Deeper Mechanistic Elucidation of Biological Activities

Pyridazine derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netscholarsresearchlibrary.com A critical future direction is to move beyond preliminary screening and deeply investigate the specific molecular mechanisms by which this compound exerts its biological effects.

Proposed Mechanistic Studies:

Target Identification and Validation: The first step is to identify the specific cellular targets of the compound. This can be achieved through techniques like affinity chromatography, chemical proteomics, or computational target prediction followed by experimental validation.

Enzyme Inhibition Assays: Based on the known activities of similar pyridazine compounds, this compound should be tested for its inhibitory effects against specific enzyme families, such as protein kinases, which are often implicated in cancer. acs.org

Cellular Pathway Analysis: Once a target is identified, further studies should elucidate how the interaction of the compound with its target affects downstream cellular signaling pathways. This can involve techniques like Western blotting, reporter gene assays, and transcriptomic analysis (e.g., RNA-seq).

Structure-Activity Relationship (SAR) Studies: A systematic synthetic modification of the this compound scaffold is essential. nih.gov By synthesizing analogs with variations in the chloro, phenyl, and pyridazine moieties, researchers can determine which structural features are critical for its biological activity and potentially develop more potent and selective compounds. nih.govnih.gov

Exploration of New Application Areas for Pyridazine Derivatives

The unique electronic properties and rigid structure of the pyridazine core suggest that the applications of this compound and its derivatives may extend beyond medicine. nih.govresearchgate.net

Potential Novel Applications:

Agrochemicals: Many heterocyclic compounds are used as herbicides, insecticides, or fungicides. nih.gov The biological activity of this compound could be screened against various agricultural pests and pathogens.

Materials Science: The π-electron deficient nature of the pyridazine ring, combined with the extended conjugation from the 4-phenylphenyl group, makes this compound a candidate for investigation in materials science. liberty.edu Potential applications include its use as a building block for organic light-emitting diodes (OLEDs), organic semiconductors, or fluorescent probes.

Oncology: Given the prevalence of pyridazine scaffolds in anticancer drug development, a major focus should be on evaluating this compound against a broad panel of cancer cell lines. nih.govacs.org Mechanistic studies could explore its potential as an inhibitor of specific cancer-related targets like glutaminase (B10826351) or tropomyosin receptor kinases. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.